molecular formula C20H19N5O3 B3516978 7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B3516978
M. Wt: 377.4 g/mol
InChI Key: WBGKCXWUMUZCCE-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its quinoline backbone, which is substituted with a phenyl group, a triazole ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, phenyl hydrazine, and triazole precursors. The reaction conditions may involve:

    Condensation reactions: Combining quinoline derivatives with phenyl hydrazine under acidic or basic conditions.

    Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Amidation reactions: Introduction of the carboxamide group through reactions with amines or amides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of quinoline alcohols or amines.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline backbones but different substituents.

    Triazole derivatives: Compounds with triazole rings and varying functional groups.

    Carboxamide derivatives: Compounds with carboxamide groups and different core structures.

Uniqueness

7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

7,7-dimethyl-2,5-dioxo-1-phenyl-N-(1,2,4-triazol-4-yl)-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-20(2)9-16-14(17(26)10-20)8-15(18(27)23-24-11-21-22-12-24)19(28)25(16)13-6-4-3-5-7-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGKCXWUMUZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NN4C=NN=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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